(5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid
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Overview
Description
(5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid is an organic compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid typically involves the cyclization of appropriate precursors under specific conditions
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
(5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The benzoxazole ring can undergo substitution reactions, where different substituents are introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the benzoxazole ring.
Scientific Research Applications
Chemistry
In chemistry, (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, benzoxazole derivatives are studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The specific biological activities of this compound would depend on its interaction with biological targets.
Medicine
Medicinal chemistry explores the use of benzoxazole derivatives in drug development. These compounds can exhibit a range of pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties.
Industry
In industry, benzoxazole compounds are used in the production of dyes, optical brighteners, and polymers. Their stability and reactivity make them suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid would involve its interaction with specific molecular targets. This could include binding to enzymes, receptors, or other proteins, leading to changes in biological pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-oxo-1,3-benzoxazole: A simpler benzoxazole derivative without the acetic acid moiety.
5-methyl-2-oxo-1,3-benzoxazole: Similar structure but lacks the acetic acid group.
2-aminobenzoxazole: Contains an amino group instead of the acetic acid group.
Uniqueness
(5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid is unique due to the presence of both the benzoxazole ring and the acetic acid moiety. This combination can impart distinct chemical and biological properties, making it valuable for specific applications.
Properties
IUPAC Name |
2-(5-methyl-2-oxo-1,3-benzoxazol-3-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-6-2-3-8-7(4-6)11(5-9(12)13)10(14)15-8/h2-4H,5H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJMSSIVSZNVZFE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)N2CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90366708 |
Source
|
Record name | (5-Methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90366708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
767304-83-6 |
Source
|
Record name | (5-Methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90366708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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